N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and a pyridinyl group attached to a dihydro-1,4-oxathiine ring. The presence of the carboxamide and dioxide functionalities further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, 2-aminopyridine, and phenylacetic acid. The synthetic route may involve the following steps:
Formation of the oxathiine ring: This can be achieved through the cyclization of a suitable precursor, such as a thioether, under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the oxathiine intermediate with an appropriate amine, such as 2-aminopyridine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom in the oxathiine ring to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can target the carboxamide group or the oxathiine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its interactions with biological targets can provide insights into its mechanism of action.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxide functionality, which may affect its reactivity and biological activity.
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-thiazine-2-carboxamide: Contains a thiazine ring instead of an oxathiine ring, leading to different chemical properties.
Uniqueness
N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to the presence of both the oxathiine ring and the dioxide functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H22N2O5S/c1-30-20-12-10-18(11-13-20)17-26(21-9-5-6-14-25-21)24(27)22-23(19-7-3-2-4-8-19)32(28,29)16-15-31-22/h2-14H,15-17H2,1H3 |
InChI Key |
NBTFGTPFNFZOKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.